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molecular formula C11H13ClO B8657667 6-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol CAS No. 65021-21-8

6-chloro-3,3-dimethyl-2,3-dihydro-1H-inden-5-ol

Cat. No. B8657667
M. Wt: 196.67 g/mol
InChI Key: YRNBVFIDKVNLES-UHFFFAOYSA-N
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Patent
US04107324

Procedure details

81 g of 3,3-dimethyl-5-hydroxy-indane were dissolved in 162 g of glacial acetic acid. After adding a few grains of iodine, 68 g of sulfuryl chloride were added dropwise over the course of about 1 hour at 40°-45° C. The mixture was then warmed to 50° C for 2 hours. The reaction solution was poured into about 1.5 liters of water. The oil which separated out was taken up in chloroform and separated off. The aqueous phase was repeatedly extracted with chloroform. The combined organic phases were washed until neutral, and concentrated. Fractional distillation gave 54 g of 6-chloro-3,3-dimethyl-5-hydroxy-indane; boiling point 134°-36° C/12 mm Hg. ##STR31##
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([OH:11])[CH:9]=2)[CH2:4][CH2:3]1.II.S(Cl)([Cl:18])(=O)=O.O>C(O)(=O)C>[Cl:18][C:7]1[CH:6]=[C:5]2[C:10]([C:2]([CH3:12])([CH3:1])[CH2:3][CH2:4]2)=[CH:9][C:8]=1[OH:11]

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
CC1(CCC2=CC=C(C=C12)O)C
Name
Quantity
162 g
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
68 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise over the course of about 1 hour at 40°-45° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The oil which separated out
CUSTOM
Type
CUSTOM
Details
separated off
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was repeatedly extracted with chloroform
WASH
Type
WASH
Details
The combined organic phases were washed until neutral, and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C(CCC2=C1)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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